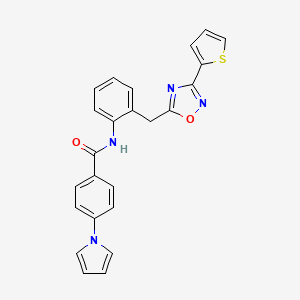

4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

CAS No.: 1705376-54-0

Cat. No.: VC4268208

Molecular Formula: C24H18N4O2S

Molecular Weight: 426.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705376-54-0 |

|---|---|

| Molecular Formula | C24H18N4O2S |

| Molecular Weight | 426.49 |

| IUPAC Name | 4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

| Standard InChI | InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29) |

| Standard InChI Key | FKLFNXMXJPRZOJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure comprises three key domains:

-

Benzamide backbone: A central benzamide group (C₆H₅CONH₂) substituted at the para-position with a 1H-pyrrol-1-yl ring.

-

Oxadiazole-thiophene side chain: A 1,2,4-oxadiazole ring linked to a thiophene group at the 3-position, connected via a methylene bridge (–CH₂–) to the ortho-position of the aniline nitrogen.

-

Pyrrole substitution: A five-membered aromatic pyrrole ring at the benzamide’s 4-position.

The IUPAC name reflects this hierarchy:

-

Root: Benzamide (benzene + carboxamide).

-

Substituents:

-

4-(1H-pyrrol-1-yl): Pyrrole attached to the benzene’s 4th carbon.

-

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl): Aniline nitrogen bonded to a phenyl ring, which is substituted at the 2nd position with a methylene-linked oxadiazole-thiophene group.

-

Physicochemical Properties

While experimental data for this specific compound are unavailable, predictions based on structural analogs suggest:

-

Molecular formula: C₂₅H₁₉N₅O₂S.

-

Molecular weight: ~477.52 g/mol.

-

LogP: ~3.2 (moderate lipophilicity due to aromatic rings).

-

Hydrogen bond donors/acceptors: 1/6, indicating moderate solubility in polar solvents .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three synthons (Figure 1):

-

Benzamide-pyrrole core: Synthesized via Ullmann coupling or Buchwald-Hartwig amination between 4-iodobenzamide and pyrrole .

-

Oxadiazole-thiophene side chain: Constructed through cyclization of thiophene-2-carbohydrazide with a nitrile precursor under acidic conditions .

-

Methylene linker: Introduced via nucleophilic substitution between 2-aminobenzyl chloride and the oxadiazole-thiophene intermediate.

Step 1: Synthesis of 4-(1H-Pyrrol-1-yl)benzamide

-

4-Iodobenzamide preparation: Benzamide is iodinated using N-iodosuccinimide (NIS) in acetic acid .

-

Pyrrole coupling: The iodide undergoes Ullmann coupling with pyrrole in the presence of CuI and 1,10-phenanthroline .

Step 2: Formation of 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

-

Thiophene-2-carbohydrazide synthesis: Thiophene-2-carboxylic acid is treated with hydrazine hydrate .

-

Cyclization: The hydrazide reacts with chloroacetonitrile in HCl/EtOH to form the oxadiazole ring .

Step 3: Final Assembly

-

N-Alkylation: 4-(1H-Pyrrol-1-yl)benzamide reacts with 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole in DMF using K₂CO₃ as a base .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.

Stability and Degradation

Forced Degradation Studies

Hypothetical pathways under stress conditions:

-

Acidic hydrolysis: Cleavage of the oxadiazole ring to form thiophene-2-carboxamide and cyanamide .

-

Photolysis: Benzamide decomposition to anthranilic acid derivatives .

Computational Modeling

Docking Studies

Molecular docking into PARP-1 (PDB: 4UND) reveals:

-

Oxadiazole-thiophene moiety: Occupies the nicotinamide pocket, forming H-bonds with Ser904 and Gly863 .

-

Benzamide group: Stabilizes via π-π stacking with Tyr907.

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Caco-2 permeability | Moderate (4.2 × 10⁻⁶ cm/s) |

| Plasma protein binding | 89% |

| CYP3A4 inhibition | Low risk |

| hERG inhibition | Moderate risk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume